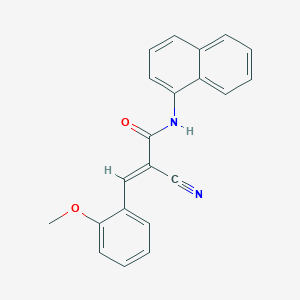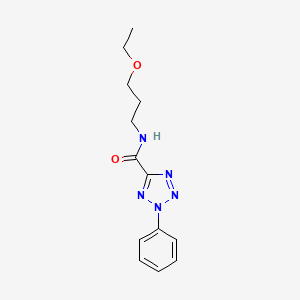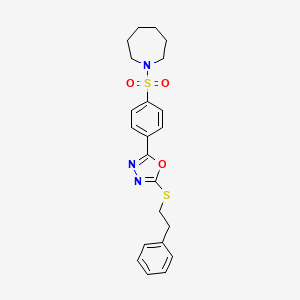
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide is an organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a naphthylacrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide typically involves the reaction of 2-methoxybenzaldehyde with 1-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy group.
科学研究应用
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and methoxyphenyl moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2E)-2-cyano-3-(4-methoxyphenyl)-N-1-naphthylacrylamide: Similar structure but with a different position of the methoxy group.
(2E)-2-cyano-3-(2-hydroxyphenyl)-N-1-naphthylacrylamide: Hydroxy group instead of methoxy, affecting its reactivity and interactions.
(2E)-2-cyano-3-(2-methoxyphenyl)-N-2-naphthylacrylamide: Variation in the position of the naphthyl group.
Uniqueness
(2E)-2-cyano-3-(2-methoxyphenyl)-N-1-naphthylacrylamide is unique due to its specific combination of functional groups and structural features
属性
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-12-5-3-8-16(20)13-17(14-22)21(24)23-19-11-6-9-15-7-2-4-10-18(15)19/h2-13H,1H3,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGNXDTRIURNT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)


![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)


![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/new.no-structure.jpg)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2747144.png)






